6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid
Brand Name: Vulcanchem
CAS No.: 67681-84-9
VCID: VC0193963
InChI: InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)Cl)C(=O)O
Molecular Formula: C16H18ClN3O3
Molecular Weight: 335.78 g/mol

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid

CAS No.: 67681-84-9

VCID: VC0193963

Molecular Formula: C16H18ClN3O3

Molecular Weight: 335.78 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid - 67681-84-9

Description

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid is a chemical compound with the CAS No. 67681-84-9 . Synonyms for this substance include Norfloxacin Impurity 8, 6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid, and 3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)- . Its molecular formula is C16H18ClN3O3, and it has a molecular weight of 335.79 .

This compound is also known as a Norfloxacin impurity . Norfloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. The presence of impurities in pharmaceutical products like Norfloxacin is a concern because they can affect the drug's safety and efficacy. These impurities are often formed during the manufacturing process or during storage.

A related compound is 6-chloro-1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid .

CAS No. 67681-84-9
Product Name 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid
Molecular Formula C16H18ClN3O3
Molecular Weight 335.78 g/mol
IUPAC Name 6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
Standard InChIKey IKDSIKIBLPIUKA-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)Cl)C(=O)O
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)Cl)C(=O)O
Purity > 95%
PubChem Compound 3051695
Last Modified Apr 15 2024

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